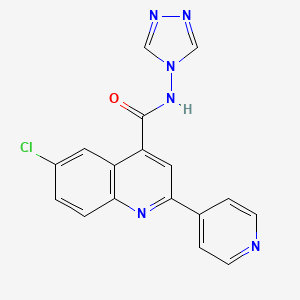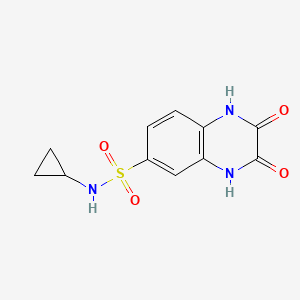
6-chloro-2-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide
Übersicht
Beschreibung
6-chloro-2-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-chloro-2-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are critical for the survival and growth of bacteria, fungi, and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal cells, and modulate the immune response. These effects make it a promising candidate for the development of new drugs in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-chloro-2-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide in lab experiments is its broad-spectrum activity against a range of bacteria, fungi, and cancer cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-2-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide. These include:
1. Further studies to understand the mechanism of action of this compound, which will help to identify new targets for drug development.
2. Development of new derivatives of this compound with improved potency and selectivity against specific targets.
3. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of bacterial, fungal, and cancer infections.
4. Studies to evaluate the safety and toxicity of this compound in animal models, which will be critical for its eventual use in humans.
5. Exploration of the potential of this compound as a tool for studying the biology of bacteria, fungi, and cancer cells, which will help to elucidate the underlying mechanisms of these diseases.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-chloro-2-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide in scientific research are numerous. This compound has been found to exhibit antibacterial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs in these areas.
Eigenschaften
IUPAC Name |
6-chloro-2-pyridin-4-yl-N-(1,2,4-triazol-4-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6O/c18-12-1-2-15-13(7-12)14(17(25)23-24-9-20-21-10-24)8-16(22-15)11-3-5-19-6-4-11/h1-10H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCNYJXGRDEZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)NN4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-{3-chloro-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B4685101.png)
![5-(ethylsulfonyl)-1-[2-(methylsulfonyl)phenyl]-1H-tetrazole](/img/structure/B4685104.png)
![5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4685112.png)
![ethyl 4-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-diphenyl-1H-pyrrol-1-yl]benzoate](/img/structure/B4685125.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4685128.png)
![N~5~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide](/img/structure/B4685137.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4685141.png)
![ethyl 4-[(1,1-dimethylprop-2-yn-1-yl)amino]-4-oxobutanoate](/img/structure/B4685163.png)
![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4685170.png)
![2-methoxy-4-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4685181.png)
![1-{[butyl(methyl)amino]methyl}-2-naphthol](/img/structure/B4685194.png)
![N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4685200.png)
![5-{[(3-chloro-2-methylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4685212.png)